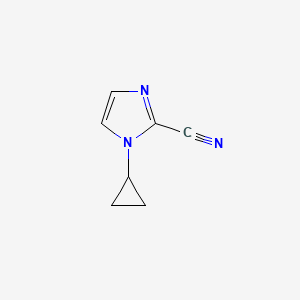
Curcumin b-D-Glucuronide Triacetate Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curcuminbeta-D-GlucuronideTriacetateMethylEster is a derivative of curcumin, a natural polyphenolic compound found in turmeric. Curcumin is known for its anti-inflammatory, antioxidant, and anticancer properties. The modification of curcumin to form Curcuminbeta-D-GlucuronideTriacetateMethylEster aims to enhance its bioavailability and stability, making it more effective for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Curcuminbeta-D-GlucuronideTriacetateMethylEster involves multiple steps, starting with the extraction of curcumin from turmeric. The curcumin is then subjected to glucuronidation, acetylation, and methylation reactions to form the final compound. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of Curcuminbeta-D-GlucuronideTriacetateMethylEster involves large-scale extraction of curcumin followed by chemical modification processes. The use of advanced technologies such as nanoformulations and microencapsulation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Curcuminbeta-D-GlucuronideTriacetateMethylEster undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and therapeutic effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed: The major products formed from these reactions include various metabolites that retain the therapeutic properties of the parent compound. These metabolites are crucial for the compound’s bioactivity and effectiveness in medical applications .
Scientific Research Applications
Curcuminbeta-D-GlucuronideTriacetateMethylEster has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the effects of chemical modifications on bioavailability and stability. In biology and medicine, it is investigated for its potential to treat inflammatory diseases, cancer, and neurodegenerative disorders. In the industry, it is used in the development of nutraceuticals and functional foods .
Mechanism of Action
The mechanism of action of Curcuminbeta-D-GlucuronideTriacetateMethylEster involves its interaction with various molecular targets and pathways. It modulates inflammatory molecules, enzymes, transcription factors, and receptors, thereby exerting its therapeutic effects. The compound’s ability to interfere with cell signaling pathways and induce apoptosis makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Curcuminbeta-D-GlucuronideTriacetateMethylEster is unique compared to other curcumin derivatives due to its enhanced bioavailability and stability. Similar compounds include tetrahydrocurcumin, curcumin sulfate, and curcumin glucuronide. These compounds also exhibit therapeutic properties but differ in their chemical structures and bioavailability profiles .
Properties
Molecular Formula |
C34H36O15 |
|---|---|
Molecular Weight |
684.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H36O15/c1-18(35)45-29-30(46-19(2)36)32(47-20(3)37)34(49-31(29)33(41)44-6)48-26-14-10-22(16-28(26)43-5)8-12-24(39)17-23(38)11-7-21-9-13-25(40)27(15-21)42-4/h7-16,29-32,34,40H,17H2,1-6H3/b11-7+,12-8+/t29-,30-,31-,32+,34+/m0/s1 |
InChI Key |
HRLLMEXRAURVBG-IMLTWFSPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)/C=C/C(=O)CC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=CC(=O)CC(=O)C=CC3=CC(=C(C=C3)O)OC)OC)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



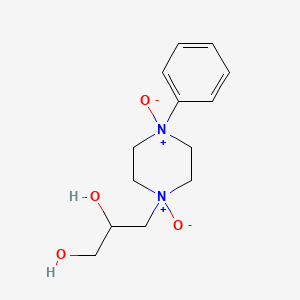
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
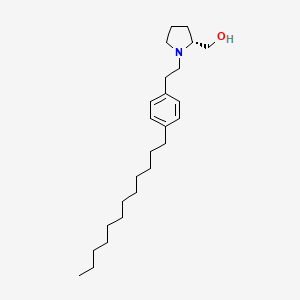
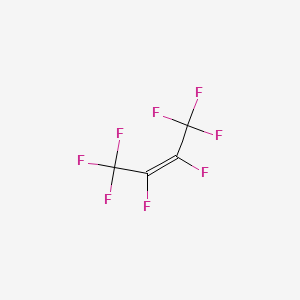
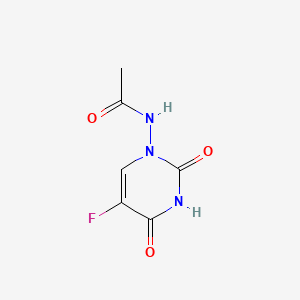
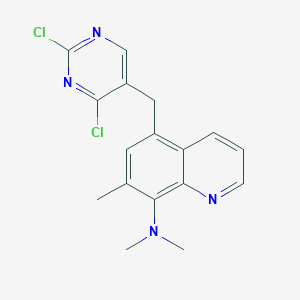
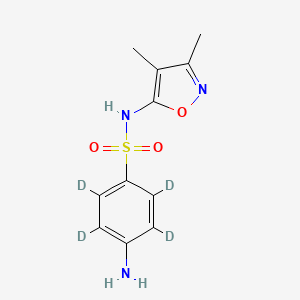
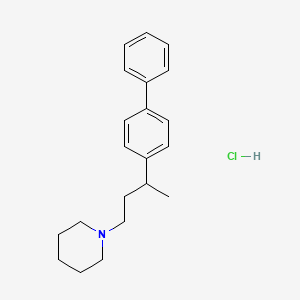
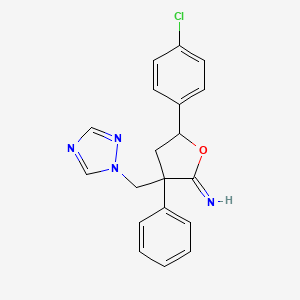
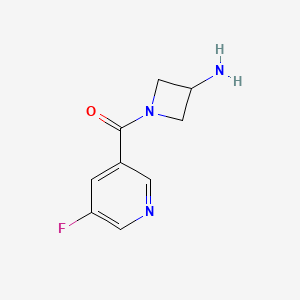
![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)
